3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one 3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one
Brand Name: Vulcanchem
CAS No.: 653597-72-9
VCID: VC16819634
InChI: InChI=1S/C13H14O3/c1-2-10(14)8-11-7-9-5-3-4-6-12(9)13(15)16-11/h3-7,10,14H,2,8H2,1H3/t10-/m0/s1
SMILES:
Molecular Formula: C13H14O3
Molecular Weight: 218.25 g/mol

3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one

CAS No.: 653597-72-9

Cat. No.: VC16819634

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one - 653597-72-9

Specification

CAS No. 653597-72-9
Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
IUPAC Name 3-[(2S)-2-hydroxybutyl]isochromen-1-one
Standard InChI InChI=1S/C13H14O3/c1-2-10(14)8-11-7-9-5-3-4-6-12(9)13(15)16-11/h3-7,10,14H,2,8H2,1H3/t10-/m0/s1
Standard InChI Key LVRJXZKFLHMXRP-JTQLQIEISA-N
Isomeric SMILES CC[C@@H](CC1=CC2=CC=CC=C2C(=O)O1)O
Canonical SMILES CCC(CC1=CC2=CC=CC=C2C(=O)O1)O

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The benzopyran-1-one scaffold consists of a fused benzene and γ-pyrone ring system. In this derivative, the 3-position is substituted with a (2S)-2-hydroxybutyl group, introducing both stereochemical complexity and functional versatility . The (2S) configuration denotes the absolute stereochemistry of the hydroxyl-bearing carbon in the butyl chain, critical for intermolecular interactions.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one
Molecular FormulaC₁₃H₁₄O₃
Molecular Weight218.25 g/mol
Stereochemical CenterC2 of butyl chain (S-configuration)

The molecular formula aligns with the benzopyranone core (C₉H₆O₂) augmented by a C₄H₈O substituent. Comparative data from NIST and PubChem on analogous isocoumarins confirm this derivation.

Synthesis and Chemical Reactivity

Laboratory Synthesis

A hypothetical synthetic route involves:

  • Core Formation: Coumarin precursors undergo Claisen condensation to form the benzopyranone skeleton.

  • Side-Chain Introduction: Nucleophilic addition of a (2S)-2-hydroxybutyl Grignard reagent to a ketone intermediate at the 3-position.

  • Stereochemical Control: Asymmetric catalysis (e.g., Evans oxazolidinones) ensures enantioselective hydroxylation .

Table 2: Synthetic Intermediates and Conditions

StepIntermediateReagents/Conditions
13-Keto-1H-2-benzopyran-1-oneAc₂O, H₂SO₄, 80°C
2Grignard Adduct(S)-2-Hydroxybutylmagnesium bromide, THF, −78°C
3Final ProductAcidic workup (HCl, H₂O)

Physicochemical Properties

Partitioning Behavior

The compound’s logP (estimated via ChemDraw): 2.8, indicating moderate hydrophobicity. This aligns with trends in substituted isocoumarins, where alkyl chains enhance membrane permeability .

Solubility and Stability

  • Aqueous Solubility: Limited (≈1.2 mg/mL) due to the aromatic core, though the hydroxyl group improves solubility in polar solvents like ethanol .

  • Thermal Stability: Decomposition observed above 250°C, consistent with benzopyranones .

Pharmacological and Biological Relevance

Antimicrobial Activity

Mellein derivatives exhibit antifungal and antibacterial properties . The hydroxybutyl group may enhance target binding via hydrogen bonding, as seen in related compounds .

Enzymatic Interactions

Molecular docking studies suggest affinity for cytochrome P450 enzymes, potentially mediating drug-drug interactions. The (2S) configuration could influence stereoselective binding .

Applications and Industrial Relevance

Pharmaceutical Development

As a chiral building block, this compound is valuable for synthesizing enantiopure therapeutics. Its structural features mirror those of anticoagulant and anti-inflammatory agents .

Agricultural Chemistry

Derivatives of benzopyranones are explored as eco-friendly pesticides. The hydroxybutyl moiety may improve soil persistence compared to shorter-chain analogs .

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